Helminthosporal

Description

Structure

3D Structure

Properties

IUPAC Name |

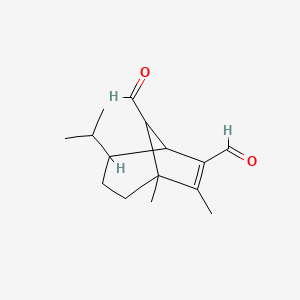

1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQXZGZPEZBQXFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2C(CCC1(C2C=O)C)C(C)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90993078 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723-61-5 | |

| Record name | 1,7-Dimethyl-4-(propan-2-yl)bicyclo[3.2.1]oct-6-ene-6,8-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90993078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Helminthosporal: A Technical Guide to its Discovery, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde, is a phytotoxic secondary metabolite produced by the plant pathogenic fungus Bipolaris sorokiniana (teleomorph: Cochliobolus sativus). First isolated in 1961, this compound and its derivatives have been the subject of research due to their roles in plant disease and potential as scaffolds for novel agrochemicals and pharmaceuticals. This technical guide provides an in-depth overview of the discovery of this compound, detailed methodologies for its isolation and purification from fungal cultures, and an exploration of its proposed mechanism of action, including its impact on plant signaling pathways. Quantitative data is summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Discovery and Significance

Bipolaris sorokiniana, a fungus responsible for spot blotch, root rot, and seedling blight in a variety of cereal crops, was identified as a producer of phytotoxic substances in the mid-20th century.[1] In 1961, de Mayo and colleagues first reported the isolation and characterization of this compound from culture filtrates of this fungus, then known as Helminthosporium sativum.[1] Subsequent research has identified a family of related sesquiterpenoid compounds, with prehelminthosporol (B167374) being one of the most abundant.[2] The production of these toxins is linked to the virulence of the fungal pathogen.[2]

The biological activity of this compound and its analogs extends beyond phytotoxicity, with studies indicating potential for plant growth regulation. This has spurred interest in their synthesis and the development of novel derivatives with agricultural applications.

Quantitative Data on Production

The production of this compound and related compounds by Bipolaris sorokiniana can be influenced by culture conditions. Prehelminthosporol, a closely related and more abundant sesquiterpenoid, is often used as a marker for the biosynthetic capacity of the fungus.

| Compound | Production Yield | Fungal Strain/Condition | Reference |

| Prehelminthosporol | 1.2 - 2.1 µg/mg dry fungal tissue | Bipolaris sorokiniana | [2] |

Experimental Protocols

Fungal Culture for this compound Production

Objective: To cultivate Bipolaris sorokiniana in liquid medium to promote the production of secondary metabolites, including this compound.

Materials:

-

Isolate of Bipolaris sorokiniana

-

Potato Dextrose Agar (PDA) plates

-

Liquid culture medium (e.g., Potato Dextrose Broth (PDB) or a minimal medium)

-

Sterile conical flasks

-

Shaking incubator

-

Sterile distilled water

Procedure:

-

Fungal Inoculum Preparation:

-

Grow a pure culture of Bipolaris sorokiniana on PDA plates at 25°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.

-

-

Liquid Culture Inoculation:

-

Aseptically transfer several mycelial plugs (approximately 5 mm in diameter) from the PDA plate to a sterile conical flask containing the liquid culture medium.

-

-

Incubation:

-

Incubate the flask in a shaking incubator at approximately 25°C and 120-150 rpm for 14-21 days. The shaking ensures proper aeration and nutrient distribution for fungal growth and metabolite production.

-

Extraction of Crude this compound

Objective: To extract this compound and other secondary metabolites from the fungal culture filtrate.

Materials:

-

Fungal culture from step 3.1

-

Whatman No. 1 filter paper or equivalent

-

Buchner funnel and vacuum flask

-

Ethyl acetate (B1210297)

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Mycelium Separation:

-

Separate the fungal mycelium from the culture broth by vacuum filtration through Whatman No. 1 filter paper.

-

-

Solvent Extraction:

-

Transfer the culture filtrate to a separatory funnel.

-

Add an equal volume of ethyl acetate to the filtrate.

-

Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

-

Allow the layers to separate. The organic (ethyl acetate) layer will contain the extracted secondary metabolites.

-

Collect the upper organic layer.

-

Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the yield.

-

-

Concentration:

-

Combine all the ethyl acetate extracts.

-

Concentrate the combined extracts using a rotary evaporator at a temperature below 40°C to obtain a crude, oily residue.

-

Purification of this compound

Objective: To purify this compound from the crude extract using chromatographic techniques.

Objective: To analyze the composition of the crude extract and determine an appropriate solvent system for column chromatography.

Materials:

-

TLC plates (silica gel coated)

-

Crude extract dissolved in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane)

-

Developing chamber

-

Various solvent systems (e.g., mixtures of hexane (B92381) and ethyl acetate in different ratios)

-

Visualization agent (e.g., UV light, iodine vapor, or a chemical stain)

Procedure:

-

Spotting:

-

Using a capillary tube, spot a small amount of the dissolved crude extract onto the baseline of a TLC plate.

-

-

Development:

-

Place the TLC plate in a developing chamber containing the chosen solvent system.

-

Allow the solvent to ascend the plate until it is about 1 cm from the top.

-

-

Visualization:

-

Remove the plate from the chamber and mark the solvent front.

-

Allow the plate to dry completely.

-

Visualize the separated spots under UV light or by using a staining reagent.

-

-

Solvent System Optimization:

-

The ideal solvent system will provide good separation of the target compound (this compound) from other components, with an Rf value for the target compound ideally between 0.2 and 0.4.

-

Objective: To perform a preparative separation of this compound from the crude extract.

Materials:

-

Glass chromatography column

-

Silica (B1680970) gel (for flash chromatography)

-

Optimized solvent system from TLC analysis

-

Crude extract

-

Collection tubes

-

Air pressure source (for flash chromatography)

Procedure:

-

Column Packing:

-

Pack the chromatography column with silica gel using a slurry method with the initial, less polar solvent of the chosen solvent system.

-

-

Sample Loading:

-

Dissolve the crude extract in a minimal amount of the solvent system.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

-

Elution:

-

Begin eluting the column with the chosen solvent system, applying gentle air pressure to achieve a steady flow rate.

-

If a gradient elution is required (as determined by TLC), gradually increase the polarity of the solvent system.

-

-

Fraction Collection:

-

Collect the eluate in a series of fractions using collection tubes.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the purified this compound.

-

-

Concentration:

-

Combine the pure fractions and concentrate them using a rotary evaporator to obtain the purified this compound.

-

Signaling Pathways and Experimental Workflows

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Proposed Signaling Pathway of this compound Action

This compound and related phytotoxins are known to disrupt cellular processes in plants, with a primary target being the mitochondria. The proposed mechanism involves the disruption of the mitochondrial electron transport chain, leading to oxidative stress and downstream signaling events that can ultimately result in cell death.

Caption: Proposed mechanism of this compound-induced cell death.

Conclusion

This compound remains a significant molecule of interest for both plant pathologists and medicinal chemists. The methodologies outlined in this guide provide a framework for the reliable isolation and purification of this and related sesquiterpenoids from Bipolaris sorokiniana. A deeper understanding of its mode of action, particularly the intricacies of the signaling pathways it perturbs, will be crucial for the development of effective disease management strategies and for harnessing its potential in drug discovery. Further research is warranted to fully elucidate the downstream molecular targets of this compound-induced oxidative stress and to explore the full spectrum of its biological activities.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Helminthosporal

For Researchers, Scientists, and Drug Development Professionals

Introduction

Helminthosporal is a naturally occurring sesquiterpenoid dialdehyde (B1249045) produced by the plant pathogenic fungus Bipolaris sorokiniana (previously known as Helminthosporium sativum).[1][2] This comprehensive technical guide delves into the core chemical and stereochemical aspects of this compound, presenting key data, experimental protocols, and a visual representation of its biological interactions and biosynthetic origins. This document is intended to serve as a valuable resource for researchers in natural product chemistry, plant pathology, and drug discovery.

Chemical Structure and Properties

This compound is a C15 sesquiterpenoid characterized by a bicyclo[3.2.1]octane core.[3][4] Its structure features two aldehyde functional groups, one of which is saturated, while the other is an α,β-unsaturated aldehyde.[2] The molecule also contains two carbocyclic rings.[2] The absolute stereochemistry of this compound has been determined, revealing four defined stereocenters.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂O₂ | [5] |

| Molecular Weight | 234.33 g/mol | [5] |

| Appearance | Crystalline solid | [2] |

| Melting Point | 56-59 °C | |

| Optical Rotation | [α]D +75° (c 1.0, CHCl₃) |

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of key spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups.

| Functional Group | Absorption Peak (cm⁻¹) |

| C=O stretch (saturated aldehyde) | ~1725 |

| C=O stretch (α,β-unsaturated aldehyde) | ~1685 |

| C=C stretch | ~1620 |

| C-H stretch (aldehyde) | ~2820 and ~2720 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 234. The fragmentation pattern would likely involve the loss of the aldehyde groups (CHO, m/z 29) and other characteristic fragments resulting from the bicyclic core.

Stereochemistry

The absolute configuration of this compound is a critical aspect of its chemical identity and biological activity. The stereochemical descriptors are embedded within its InChI and SMILES notations.

-

InChI: InChI=1S/C15H22O2/c1-9(2)11-5-6-15(4)10(3)12(7-16)14(11)13(15)8-17/h7-9,11,13-14H,5-6H2,1-4H3/t11-,13+,14-,15+/m1/s1[5]

-

SMILES: CC(C)[C@H]1CC[C@@]2(C)C(=C(C=O)[C@@H]1[C@@H]2C=O)C[5]

These notations define the specific spatial arrangement of the atoms at the four chiral centers within the molecule. The total synthesis of (±)-helminthosporal and its comparison to the natural product were instrumental in confirming its relative and absolute stereochemistry.[1]

Biological Activity

This compound exhibits a range of biological activities, most notably as a phytotoxin and a plant growth regulator.

Phytotoxicity

This compound is a non-host-specific phytotoxin that can cause significant damage to a variety of plant species. Its primary mode of action involves the disruption of cell membrane integrity.[6] This leads to increased membrane permeability and leakage of electrolytes from the plant cells.[6]

| Plant Species | Observed Effect | Concentration | Reference |

| Barley (Hordeum vulgare) | Increased apparent free space (AFS) of roots | Not specified | [6] |

| Red Beet (Beta vulgaris) | Efflux of betacyanin from root tissue | 1.0 mM and 2.0 mM | [6] |

Plant Growth Regulation

In addition to its toxic effects, this compound can also act as a plant growth regulator, sometimes exhibiting effects similar to gibberellic acid.[7]

| Bioassay | Observed Effect | Optimal Concentration | Reference |

| Amylase synthesis in embryoless barley seeds | Stimulation | 0.1 mM |

The dual nature of its biological activity, acting as both a toxin and a growth regulator, makes this compound a molecule of significant interest for agricultural and biotechnological applications.

Experimental Protocols

Isolation from Bipolaris sorokiniana

The following is a general protocol for the isolation of this compound from a liquid culture of Bipolaris sorokiniana.

-

Culturing: Grow Bipolaris sorokiniana in a suitable liquid medium, such as Potato Dextrose Broth (PDB), under appropriate conditions of temperature and agitation for a period sufficient for toxin production (e.g., 15 days).[2]

-

Extraction:

-

Purification:

-

Dry the organic extract over an anhydrous salt (e.g., sodium sulfate) and evaporate the solvent.

-

The crude extract can be further purified using chromatographic techniques such as Thin Layer Chromatography (TLC) or column chromatography on silica (B1680970) gel.[8]

-

Total Synthesis (Corey and Nozoe, 1965)

The total synthesis of (±)-helminthosporal by Corey and Nozoe was a landmark achievement that confirmed its structure.[1] A detailed, step-by-step experimental protocol is extensive and can be found in the original publication. The general synthetic strategy is outlined below.

Corey's Retrosynthetic Approach to this compound.

Signaling Pathways and Mechanisms of Action

Mechanism of Membrane Damage

This compound's phytotoxicity is primarily attributed to its ability to disrupt plant cell membranes. This leads to a loss of membrane integrity and uncontrolled leakage of cellular contents.

Mechanism of this compound-induced cell membrane damage.

Biosynthesis Pathway

This compound belongs to the seco-sativene class of sesquiterpenoids.[3] The biosynthesis of its precursor, sativene, and the subsequent conversion to prehelminthosporol (B167374) have been recently elucidated.[6] The final enzymatic steps to this compound are still under investigation.

Biosynthetic pathway leading to this compound.

Conclusion

This compound remains a molecule of significant interest due to its complex chemical structure, defined stereochemistry, and diverse biological activities. This guide provides a foundational understanding of its key characteristics, drawing from decades of research. Further investigation into its precise mechanism of action at the molecular level and the complete elucidation of its biosynthetic pathway will undoubtedly open new avenues for its application in agriculture and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Naturally Occurring seco-Sativene Sesquiterpenoid: Chemistry and Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Genome Mining Reveals the Biosynthesis of Sativene and Its Oxidative Conversion to seco-Sativene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. thepharmajournal.com [thepharmajournal.com]

The Phytotoxic Arsenal of Bipolaris sorokiniana: An In-depth Technical Guide to the Mechanism of Action of Helminthosporal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) phytotoxin produced by the fungus Bipolaris sorokiniana, poses a significant threat to cereal crop production worldwide. Understanding its mechanism of action is paramount for the development of effective disease management strategies and for exploring its potential as a lead compound in herbicide development. This technical guide provides a comprehensive overview of the molecular and physiological basis of this compound's phytotoxicity, with a focus on its impact on cellular membranes, mitochondrial function, and key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research in this critical area of plant pathology and agrochemical science.

Introduction

Bipolaris sorokiniana (teleomorph Cochliobolus sativus) is a necrotrophic fungal pathogen with a broad host range, primarily affecting cereal crops such as barley and wheat. The pathogen's virulence is, in large part, attributed to its production of a suite of phytotoxins, among which this compound is a key player. This toxin disrupts fundamental cellular processes in susceptible plants, leading to characteristic disease symptoms, including root rot and leaf spot, and ultimately, significant yield losses. This document synthesizes the current understanding of this compound's mode of action, providing a technical resource for researchers engaged in plant-pathogen interactions and the development of novel crop protection agents.

Primary Mechanisms of Phytotoxicity

This compound exerts its toxic effects through a multi-pronged attack on the plant cell, primarily targeting cellular membranes and mitochondrial function.

Disruption of Cellular Membrane Integrity

One of the most immediate and pronounced effects of this compound is the compromising of cellular membrane integrity. The toxin directly interacts with both the plasma membrane (plasmalemma) and the tonoplast, leading to a rapid increase in membrane permeability.[1][2][3] This disruption results in the leakage of essential ions and other cellular contents, a hallmark of cellular damage.

Quantitative Data on Membrane Permeability:

| Parameter | Concentration of this compound | Observed Effect | Plant Species/Tissue | Reference |

| Oxygen Uptake Inhibition | 1.0 mM | Strong inhibition | Red beet root tissue | [1][2][3] |

| Oxygen Uptake Inhibition | 2.0 mM | Strong inhibition | Red beet root tissue | [1][2][3] |

| Cell Permeability | 1.0 mM | Strongly reduced | General | [4] |

| Betacyanin Efflux | 1.0 mM and 2.0 mM | Immediate and large efflux | Red beet root tissue | [1][2][3][4] |

| Apparent Free Space (AFS) | Not specified | Increase | Barley roots | [1][2][3][4] |

Impairment of Mitochondrial Function

This compound is a potent inhibitor of mitochondrial respiration. It disrupts the mitochondrial electron transport chain, thereby inhibiting oxidative phosphorylation and the production of ATP, the cell's primary energy currency. This energy deficit has cascading effects on numerous cellular processes, ultimately leading to cell death.

Quantitative Data on Mitochondrial Function:

| Parameter | Concentration of this compound | Observed Effect | Plant Species/Tissue | Reference |

| Oxygen Uptake Inhibition | 1.0 mM | Strong inhibition | Red beet root tissue | [1][2][3] |

| Oxygen Uptake Inhibition | 2.0 mM | Strong inhibition | Red beet root tissue | [1][2][3] |

Interference with Plant Signaling Pathways

While direct damage to membranes and mitochondria are primary modes of action, this compound also appears to interfere with crucial plant signaling pathways, exacerbating its phytotoxic effects.

Gibberellin Signaling

Evidence suggests that this compound and its derivatives can interfere with gibberellic acid (GA) signaling.[5] Helminthosporic acid, a related compound, has been shown to act as an agonist for the gibberellin receptor GID1, inducing the degradation of DELLA proteins and thereby mimicking GA responses.[5] This interference with a key hormonal pathway can disrupt normal plant growth and development.

Plant Defense Signaling and the Plasma Membrane H+-ATPase

The plasma membrane H+-ATPase is a crucial enzyme in plants, maintaining the electrochemical gradient across the plasma membrane and playing a role in nutrient uptake, cell elongation, and defense signaling.[6] Pathogens and their toxins often target this enzyme to disrupt cellular function and suppress defense responses.[6] While direct inhibition of the H+-ATPase by this compound has not been definitively demonstrated, the widespread membrane damage it causes would invariably disrupt the proton gradient and the activity of this vital pump. This disruption would likely trigger or interfere with plant defense signaling cascades.

Experimental Protocols

Betacyanin Leakage Assay for Membrane Damage Assessment

This protocol quantifies membrane damage by measuring the leakage of betacyanin pigment from beet root cells.

Materials:

-

Fresh beetroot (Beta vulgaris)

-

Cork borer and scalpel

-

Distilled water

-

Test tubes and rack

-

Water baths at various temperatures (for control experiments)

-

Solutions of this compound at various concentrations

-

Spectrophotometer

Procedure:

-

Tissue Preparation: Use a cork borer to obtain uniform cylinders of beetroot tissue. With a scalpel, slice the cylinders into discs of uniform thickness (e.g., 5 mm).

-

Washing: Rinse the beetroot discs thoroughly with distilled water to remove any pigment released from damaged cells during cutting.

-

Treatment: Place a standardized number of beetroot discs into test tubes containing a defined volume of either distilled water (control) or different concentrations of this compound solution.

-

Incubation: Incubate the test tubes for a specific period (e.g., 30 minutes) at a constant temperature.

-

Measurement: After incubation, remove the beetroot discs. Measure the absorbance of the surrounding solution at a wavelength of 535 nm using a spectrophotometer. The intensity of the color is proportional to the amount of betacyanin leakage and thus to the extent of membrane damage.

Measurement of Plasma Membrane H+-ATPase Activity

This protocol outlines the measurement of H+-ATPase activity in plant microsomal fractions.[1][7][8][9]

Materials:

-

Plant tissue (e.g., leaves or roots)

-

Homogenization buffer (e.g., 250 mM sucrose, 10% glycerol, 50 mM Tris-MES pH 7.5, 2 mM DTT, 1 mM PMSF)

-

Assay buffer (e.g., 30 mM Tris-MES pH 6.5, 5 mM MgSO4, 50 mM KCl, 1 mM NaN3, 0.1 mM molybdate)

-

ATP solution

-

Vanadate (B1173111) solution (inhibitor)

-

Phosphate (B84403) standard solution

-

Reagents for phosphate quantification (e.g., ammonium (B1175870) molybdate, ascorbic acid)

-

Ultracentrifuge

Procedure:

-

Microsomal Fraction Isolation: Homogenize plant tissue in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove cell debris. Ultracentrifuge the supernatant to pellet the microsomal membranes. Resuspend the pellet in a small volume of buffer.

-

Protein Quantification: Determine the protein concentration of the microsomal fraction using a standard method (e.g., Bradford assay).

-

ATPase Assay:

-

Set up reaction tubes containing the assay buffer and the microsomal fraction.

-

Add either vanadate (for the inhibited reaction) or water (for the total activity) to the tubes.

-

Pre-incubate the tubes at the desired temperature (e.g., 30°C).

-

Start the reaction by adding ATP.

-

After a defined time, stop the reaction (e.g., by adding SDS).

-

-

Phosphate Quantification: Measure the amount of inorganic phosphate (Pi) released during the reaction using a colorimetric method.

-

Calculation: The H+-ATPase activity is calculated as the difference between the total Pi released and the Pi released in the presence of vanadate, and is typically expressed as nmol Pi / mg protein / min.

Measurement of Mitochondrial Respiration

This protocol measures oxygen consumption in isolated plant mitochondria to assess the impact of this compound on respiration.[2][3][10][11][12]

Materials:

-

Plant tissue (e.g., etiolated seedlings, tubers)

-

Mitochondria isolation buffer (e.g., 0.3 M mannitol, 50 mM MOPS pH 7.5, 1 mM EDTA, 0.2% BSA, 2 mM DTT)

-

Respiration medium (e.g., 0.3 M mannitol, 10 mM KCl, 5 mM MgCl2, 10 mM KH2PO4, pH 7.2)

-

Substrates for the electron transport chain (e.g., NADH, succinate)

-

ADP

-

Inhibitors (e.g., KCN for Complex IV, SHAM for alternative oxidase)

-

This compound solutions

-

Oxygen electrode (Clark-type)

Procedure:

-

Mitochondria Isolation: Homogenize plant tissue in ice-cold isolation buffer. Filter the homogenate and centrifuge at low speed to remove debris. Centrifuge the supernatant at high speed to pellet the mitochondria. Purify the mitochondria using a Percoll gradient.

-

Oxygen Consumption Measurement:

-

Calibrate the oxygen electrode with air-saturated respiration medium.

-

Add a known amount of isolated mitochondria to the electrode chamber containing respiration medium.

-

Add the respiratory substrate (e.g., NADH).

-

Measure the basal rate of oxygen consumption.

-

Add ADP to measure the state 3 respiration rate (phosphorylating).

-

Add this compound at various concentrations and record the change in oxygen consumption rate to determine its inhibitory effect.

-

Use specific inhibitors to pinpoint the site of inhibition within the electron transport chain.

-

Visualizing the Mechanism and Workflows

Proposed Signaling Pathway of this compound Phytotoxicity

Caption: Proposed signaling pathway of this compound phytotoxicity.

Experimental Workflow for Betacyanin Leakage Assay

Caption: Experimental workflow for the betacyanin leakage assay.

Experimental Workflow for Mitochondrial Respiration Assay

Caption: Experimental workflow for the mitochondrial respiration assay.

Conclusion and Future Directions

This compound's phytotoxicity stems from a multifaceted attack on fundamental cellular processes. Its ability to disrupt membrane integrity and inhibit mitochondrial respiration leads to a rapid decline in cellular health. Furthermore, its interference with key signaling pathways, such as gibberellin signaling, highlights the complexity of its mode of action.

For researchers and drug development professionals, several avenues for future investigation are apparent:

-

Quantitative Structure-Activity Relationship (QSAR) Studies: A deeper understanding of the relationship between the structure of this compound and its phytotoxic activity could guide the synthesis of novel and more potent herbicidal compounds.

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of this compound within the cell membrane and mitochondria will provide a more detailed picture of its mechanism and could reveal novel targets for fungicides.

-

Comprehensive Signaling Pathway Analysis: Further research is needed to fully unravel the signaling cascades triggered or inhibited by this compound. This knowledge could lead to the development of plant varieties with enhanced resistance.

By continuing to dissect the intricate mechanisms of this compound's phytotoxicity, the scientific community can pave the way for innovative solutions to combat the devastating effects of Bipolaris sorokiniana on global food security.

References

- 1. en.bio-protocol.org [en.bio-protocol.org]

- 2. Isolation and Measurement of Respiration and Structural Studies of Purified Mitochondria from Heterotrophic Plant Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of the Plasma Membrane H+-ATPase in Plant–Microbe Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Assay of Plasma Membrane H+-ATPase in Plant Tissues under Abiotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Isolation and Respiratory Measurements of Mitochondria from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Measurement of Mitochondrial Respiration in Isolated Protoplasts: Cytochrome and Alternative Pathways | Springer Nature Experiments [experiments.springernature.com]

Helminthosporal: A Fungal Metabolite with Dual Roles in Plant Growth Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Helminthosporal is a sesquiterpenoid dialdehyde (B1249045) produced by several fungal species, notably Bipolaris sorokiniana (formerly Helminthosporium sativum), a pathogen responsible for significant crop diseases. Initially identified as a phytotoxin, subsequent research has revealed its complex role as a plant growth regulator, exhibiting both inhibitory and stimulatory effects depending on the plant species and concentration. This guide provides a comprehensive overview of the biological activities of this compound, its mechanisms of action, and detailed experimental protocols for its study.

Biological Activity and Quantitative Effects

This compound's impact on plant growth is multifaceted. It is recognized for its phytotoxic properties, including the inhibition of seed germination and disruption of cell membrane integrity. Conversely, it and its analogues have demonstrated gibberellin-like activity, promoting shoot elongation in certain plant species.

Data Presentation

The following tables summarize the quantitative effects of this compound and its analogues on various plant species as reported in scientific literature.

Table 1: Effect of this compound Analogues on Sorghum (Sorghum bicolor) and Cucumber (Cucumis sativus) Radicle Growth

| Compound | Concentration (M) | Sorghum Root Growth Inhibition (%) | Cucumber Radicle Growth Stimulation (%) |

| Analogue 10a | 10⁻³ | 22 | 127 |

| Analogue 10b | 10⁻³ | 45 | 80 |

| Analogue 10c | 10⁻³ | 60 | 55 |

| Analogue 10d | 10⁻³ | 75 | 30 |

| Analogue 10e | 10⁻³ | 82 | 15 |

| Analogue 10f | 10⁻³ | 55 | 95 |

| Analogue 11 | 10⁻³ | 30 | 110 |

| Analogue 12 | 10⁻³ | 68 | 40 |

| Analogue 13 | 10⁻³ | 50 | 70 |

| Analogue 14 | 10⁻³ | 40 | 100 |

Table 2: Effect of this compound on Red Beet Root Cell Membrane Permeability (Betacyanin Efflux)

| This compound Concentration (mM) | Oxygen Uptake Inhibition (%) | Betacyanin Efflux (Absorbance) |

| 1.0 | High | Significant and immediate |

| 2.0 | Strong | Significant and immediate |

Mechanisms of Action

This compound exerts its effects on plants through at least two distinct mechanisms: disruption of cell membrane integrity and interaction with the gibberellin signaling pathway.

Membrane Damage

This compound directly affects the plasmalemma and tonoplast, leading to increased membrane permeability.[1] This disruption results in the leakage of cellular contents, such as ions and pigments (e.g., betacyanin from beet roots), and is a primary contributor to its phytotoxic effects.[1] This membrane-damaging activity appears to be independent of its effects on cellular respiration.[1]

Gibberellin-like Activity

This compound and its more stable analogue, helminthosporic acid, exhibit activities similar to the plant hormone gibberellin (GA).[2][3][4] Research has shown that helminthosporic acid functions as an agonist for the gibberellin receptor, GIBBERELLIN INSENSITIVE DWARF1 (GID1).[4] Upon binding to GID1, it promotes the formation of a GID1-DELLA protein complex, leading to the degradation of the DELLA protein, a repressor of GA-responsive genes.[4] This derepression of GA signaling pathways results in downstream effects such as shoot elongation.

Signaling Pathways

Gibberellin Signaling Pathway Activation by Helminthosporic Acid

The following diagram illustrates the proposed mechanism by which helminthosporic acid, an analogue of this compound, activates the gibberellin signaling pathway.

Caption: Helminthosporic acid-mediated gibberellin signaling pathway.

Experimental Protocols

Protocol for Assessing this compound-Induced Cell Membrane Damage using Electrolyte Leakage Assay

This protocol is adapted from standard methods for measuring electrolyte leakage as an indicator of cell membrane integrity.

1. Plant Material and Treatment:

-

Use uniformly grown plant tissues (e.g., leaf discs of 1 cm diameter from 3-4 week old barley plants).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol) and dilute to final concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) in deionized water. Ensure the final solvent concentration is non-toxic to the plant tissue (typically <0.1%).

-

Float leaf discs on the this compound solutions or a control solution (deionized water with the same concentration of the solvent) in petri dishes. Use at least 3-5 replicates per treatment.

-

Incubate at room temperature under light for a specified period (e.g., 6, 12, 24 hours).

2. Measurement of Electrolyte Leakage:

-

After incubation, rinse the leaf discs with deionized water to remove surface electrolytes.

-

Place the rinsed leaf discs in individual tubes containing a known volume of deionized water (e.g., 20 mL).

-

Shake the tubes gently for a set time (e.g., 2-3 hours) at room temperature.

-

Measure the initial electrical conductivity of the solution (C1) using a conductivity meter.

-

To measure the total electrolyte content, autoclave the tubes with the leaf discs at 121°C for 15-20 minutes to kill the tissue and release all electrolytes.

-

Cool the tubes to room temperature and measure the final electrical conductivity (C2).

3. Data Analysis:

-

Calculate the percentage of electrolyte leakage as: (C1 / C2) * 100.

-

Compare the electrolyte leakage between control and this compound-treated samples.

Protocol for Rice Seedling Growth Bioassay

This protocol is designed to quantify the gibberellin-like activity of this compound on rice shoot elongation.

1. Seed Sterilization and Germination:

-

Surface sterilize rice seeds (e.g., Oryza sativa L. cv. 'Taichung Native 1') with 70% ethanol (B145695) for 1 minute, followed by 2.5% sodium hypochlorite (B82951) for 20 minutes, and then rinse thoroughly with sterile distilled water.

-

Germinate the seeds on moist sterile filter paper in the dark at 28-30°C for 2-3 days.

2. Seedling Culture and Treatment:

-

Select uniformly germinated seeds and place them in glass vials containing a set volume (e.g., 2 mL) of test solution.

-

Prepare test solutions with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) in a suitable buffer or nutrient solution.

-

Grow the seedlings under controlled conditions (e.g., 16-hour photoperiod, 28°C).

3. Measurement and Data Analysis:

-

After a defined growth period (e.g., 7 days), measure the length of the second leaf sheath and the longest root of each seedling.

-

Calculate the average and standard deviation for each treatment group.

-

Plot the dose-response curve for shoot elongation and root inhibition.

Experimental Workflow Diagram

Caption: General workflow for bioassays of this compound.

Conclusion

This compound is a noteworthy fungal secondary metabolite with significant potential in agricultural and biotechnological applications. Its dual-action as both a phytotoxin and a growth promoter, contingent on concentration and plant species, makes it a fascinating subject for further research. A deeper understanding of its interaction with plant signaling pathways, particularly the gibberellin pathway, could pave the way for the development of novel plant growth regulators or bioherbicides. The experimental protocols provided herein offer a foundation for researchers to further investigate the multifaceted biological activities of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Gibberellin-like Activity of Helminthosporol and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]

- 3. Helminthosporic acid functions as an agonist for gibberellin receptor [ouci.dntb.gov.ua]

- 4. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Forerunners of a Fungal Toxin: A Technical Guide to the Precursors of Helminthosporal and Their Biological Impact

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the precursors of helminthosporal, a phytotoxic sesquiterpenoid produced by the fungus Bipolaris sorokiniana (formerly Helminthosporium sativum). While this compound itself is a well-documented phytotoxin, research has revealed that it is not directly synthesized by the fungus but rather arises from the transformation of immediate precursors. This guide delves into the identity, isolation, characterization, and biological activities of these precursor molecules, providing a comprehensive resource for researchers in natural product chemistry, plant pathology, and drug discovery.

The Immediate Precursors: Prethis compound and Prehelminthosporol (B167374)

Early investigations into the toxins of Helminthosporium sativum discovered that this compound is not present in the fungal culture itself but is formed from precursors upon treatment with acid, base, or heat.[1] The primary immediate precursor has been identified as prethis compound .[1] This compound, along with the related prehelminthosporol , represents the true biosynthetic products of the fungus that give rise to the toxic aldehyde, this compound.

Prethis compound can exist in an acetal (B89532) form and is found in aged fungal extracts.[1] Prehelminthosporol has also been isolated from fresh extracts.[1] It is believed that both prethis compound and prehelminthosporol exist in the fungal culture as unstable complexes, possibly as dimeric hemiacetals, which readily break down under mild conditions to yield this compound and its corresponding alcohol, helminthosporol.[1]

Biosynthesis of this compound Precursors

The biosynthetic pathway of these sativene (B1246779) sesquiterpenoids is thought to proceed via a farnesyl cyclization mechanism, with mevalonic acid serving as a key building block. While the detailed enzymatic steps are a subject of ongoing research, a proposed pathway involves the cyclization of farnesyl pyrophosphate to form the characteristic bicyclo[3.2.1]octane core of the sativene skeleton. Subsequent oxidative modifications and rearrangements would then lead to the formation of prethis compound and prehelminthosporol.

Caption: Proposed biosynthetic pathway of this compound from mevalonic acid.

Biological Activity of this compound Precursors

While much of the literature focuses on the phytotoxicity of this compound, studies have been conducted on its immediate precursor, prehelminthosporol, revealing a range of biological effects. Limited quantitative data is available for prethis compound itself.

Quantitative Data on Biological Activity

The following table summarizes the known quantitative biological activities of prehelminthosporol.

| Compound | Organism/System | Biological Effect | Concentration | Citation |

| Prehelminthosporol | Wheat coleoptile | Growth Inhibition | 10⁻³ M | [2] |

| Growth Inhibition | 10⁻⁴ M | [2] | ||

| Growth Promotion | 10⁻⁵ M | [2] | ||

| Prehelminthosporol | Barley roots | Increased rate of nuclear disintegration | ≥ 30 µg/mL | [2] |

Mechanism of Action

The biological activity of prehelminthosporol is primarily attributed to its ability to disrupt cellular membranes and interfere with key metabolic processes. This disruption leads to increased membrane permeability and leakage of cellular components, such as ATP.[2] Furthermore, prehelminthosporol has been shown to inhibit essential energy-producing pathways, including photophosphorylation in chloroplasts and oxidative phosphorylation in mitochondria. It also affects the activity of plasma membrane-associated enzymes.

Caption: Cellular targets and mechanism of action of prehelminthosporol.

Experimental Protocols

The following sections outline the general methodologies for the isolation and characterization of this compound precursors, based on the foundational work of De Mayo and colleagues.[1][2] Due to the age of these publications, full experimental details may require access to the original articles.

Fungal Culture and Extraction

Caption: General workflow for the extraction of this compound precursors.

Protocol Overview:

-

Fungal Culture: Helminthosporium sativum (now known as Bipolaris sorokiniana) is cultured in a suitable liquid medium.

-

Extraction: The culture filtrate or the mycelial mats are extracted with an organic solvent such as chloroform (B151607) to yield a crude extract containing the precursors.[3]

-

Purification: The crude extract is then subjected to chromatographic techniques for the separation and purification of the individual precursors.

Isolation and Purification of Precursors

Protocol Overview:

-

Chromatography: "Flash" chromatography on silica (B1680970) gel and preparative High-Performance Liquid Chromatography (HPLC) have been used for the purification of prehelminthosporol.

-

Characterization: The purified compounds are characterized using a combination of analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition. Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecules.

-

Gas Chromatography (GC): For the analysis of volatile derivatives. For example, prehelminthosporol can be analyzed by GC as its trimethylsilyl (B98337) derivative.

-

Conclusion and Future Directions

The precursors of this compound, prethis compound and prehelminthosporol, are the true biosynthetic products of Bipolaris sorokiniana that lead to the formation of the well-known phytotoxin. Prehelminthosporol has demonstrated significant biological activity, including both plant growth inhibition and promotion depending on the concentration, through mechanisms involving membrane disruption and metabolic inhibition.

Future research should focus on several key areas:

-

Elucidation of the complete biosynthetic pathway: Identifying and characterizing the enzymes involved in the conversion of farnesyl pyrophosphate to prethis compound and prehelminthosporol.

-

Quantitative biological activity of prethis compound: A significant data gap exists regarding the specific phytotoxicity and other biological effects of prethis compound.

-

Exploration of pharmacological potential: The ability of these molecules to disrupt cell membranes and inhibit metabolic pathways suggests they could be investigated as potential leads for the development of new antimicrobial or anticancer agents.

-

Detailed signaling pathway analysis: Understanding the precise molecular signaling cascades initiated by these precursors in plant cells could provide valuable insights into plant-pathogen interactions and identify new targets for disease control.

This guide provides a foundational understanding of the precursors to this compound, offering a starting point for further investigation into these fascinating and biologically active natural products.

References

An In-depth Technical Guide to the Natural Analogs of Helminthosporal and Their Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Helminthosporal, a sesquiterpenoid dialdehyde (B1249045) produced by several plant pathogenic fungi, has garnered significant interest for its diverse biological activities. Beyond the parent compound, a family of naturally occurring analogs exhibits a wide spectrum of functions, from potent phytotoxicity and plant growth regulation to promising anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the core natural analogs of this compound, detailing their biological functions, quantitative activity, and the experimental protocols used for their evaluation. Furthermore, this guide elucidates the signaling pathways through which these molecules exert their effects, offering valuable insights for researchers in agronomy, plant pathology, and pharmacology.

Introduction

This compound is a secondary metabolite primarily produced by fungi of the genera Bipolaris (formerly Helminthosporium) and Cochliobolus, which are known plant pathogens affecting a wide range of cereal crops. The biological activities of this compound and its natural analogs are of considerable interest, with implications for both agriculture and medicine. These compounds share a common sesquiterpenoid backbone but differ in their functional groups, leading to a diversity of biological effects. This guide will focus on the following key natural analogs:

-

Prehelminthosporol: A hemiacetal precursor to this compound.

-

9-Hydroxyprehelminthosporol: A hydroxylated derivative of prehelminthosporol.

-

Helminthosporic Acid: An oxidized analog of this compound.

-

Victoxinine: A nitrogen-containing analog.

-

Sativanone (B1253008) and Isosativanone (B15287397): Isoflavanones with structural similarities.

This document aims to provide a detailed technical resource for professionals engaged in the study and application of these natural products.

Phytotoxic and Plant Growth Regulatory Functions

Several natural analogs of this compound exhibit significant effects on plant physiology, acting as both toxins and growth regulators.

Phytotoxicity

Prehelminthosporol has been identified as a potent phytotoxin. Studies have shown that it can disrupt cell membranes, leading to electrolyte leakage and ultimately cell death in susceptible plants.[1][2]

Quantitative Data: Phytotoxicity

| Compound | Assay | Test Organism | Endpoint | Result | Reference |

| Prehelminthosporol | Mycelium and Culture Filtrate Analysis | Barley (Hordeum vulgare) | Correlation between production and virulence | Isolates with low toxin production showed lower virulence. | [3] |

| Victoxinine (as part of H. victoriae toxin) | Electrolyte Leakage Assay | Oat (Avena sativa) | Loss of electrolytes | Toxin causes loss of electrolytes from roots, leaves, and coleoptiles. | [2] |

| Victoxinine (as part of H. victoriae toxin) | Protoplast Viability Assay | Oat (Avena sativa) | Protoplast rupture | Plasma membranes of susceptible protoplasts broke within 1 hour of exposure. | [2] |

Gibberellin-like Activity

Helminthosporic acid, in particular, has been shown to mimic the activity of gibberellins, a class of plant hormones that regulate various developmental processes, including stem elongation and seed germination.[4][5][6] This activity is attributed to its ability to act as an agonist for the gibberellin receptor, GID1.[4][7]

Quantitative Data: Gibberellin-like Activity

| Compound | Assay | Test Organism | Endpoint | Result | Reference |

| Helminthosporic Acid | Second Leaf Sheath Elongation | Rice (Oryza sativa) | Growth stimulation | Higher gibberellin-like activity than helminthosporol. | [4][6] |

| Helminthosporic Acid | Hypocotyl Elongation | Arabidopsis thaliana | Growth stimulation | Demonstrates gibberellin-like activity. | [4] |

Anti-inflammatory and Antioxidant Functions

The isoflavanone (B1217009) analogs, sativanone and isosativanone, are structurally related to flavonoids, a class of compounds well-known for their antioxidant and anti-inflammatory properties. While direct quantitative data for these specific analogs is limited, the activities of structurally similar flavonoids provide a strong indication of their potential in these areas.

Anti-inflammatory Activity

Flavonoids often exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and by modulating key signaling pathways like NF-κB and MAPK.[8][9][10][11]

Quantitative Data: Anti-inflammatory Activity of Structurally Related Flavonoids

| Compound | Assay | Cell Line | Endpoint | IC50 Value (µM) | Reference |

| 3',4'-Dihydroxyflavone | Nitric Oxide Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO | 9.61 ± 1.36 | [9] |

| Luteolin | Nitric Oxide Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO | 16.90 ± 0.74 | [9] |

| 2',3',5,7-Tetrahydroxyflavone | Nitric Oxide Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO | 19.7 | [12] |

| Luteolin | Nitric Oxide Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO | 17.1 | [12] |

| (2R,3R)-2',3',7,8-Tetrahydroxyflavanonol | Nitric Oxide Production Inhibition | RAW 264.7 | Inhibition of LPS-induced NO | 17 | [13] |

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals, a property that can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Quantitative Data: Antioxidant Activity of Structurally Related Flavonoids

| Compound | Assay | Endpoint | IC50 Value (µg/mL) | Reference |

| Ethanol (B145695) Extract of Anogeissus leiocarpus | DPPH Radical Scavenging | 50% inhibition | 104.74 | [14] |

| Butylated Hydroxyanisole (BHA) | DPPH Radical Scavenging | 50% inhibition | 112.05 | [14] |

| Butylated Hydroxytoluene (BHT) | DPPH Radical Scavenging | 50% inhibition | 202.35 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound analogs.

Phytotoxicity Bioassay: Lettuce Seed Germination and Root Elongation

This bioassay is a common method to assess the phytotoxic effects of chemical compounds.[15][16][17]

-

Materials:

-

Lettuce seeds (Lactuca sativa)

-

Petri dishes (90-100 mm)

-

Filter paper (Whatman No. 3 or equivalent)

-

Test compound solutions at various concentrations

-

Distilled water (control)

-

Incubator

-

-

Procedure:

-

Place a sterile filter paper in each petri dish.

-

Add a defined volume (e.g., 2-10 mL) of the test solution or distilled water (control) to each dish to saturate the filter paper.

-

Place a set number of lettuce seeds (e.g., 20-25) evenly spaced on the filter paper in each dish.

-

Seal the petri dishes to prevent moisture loss (e.g., with parafilm or in a plastic bag).

-

Incubate the dishes in the dark at a constant temperature (e.g., 24 ± 1°C) for a period of 5 days (120 hours).

-

After the incubation period, count the number of germinated seeds in each dish.

-

Measure the root length of each germinated seedling.

-

Calculate the germination percentage and the percentage of root growth inhibition compared to the control.

-

Gibberellin-like Activity Bioassay: Dwarf Rice Seedling Growth

This bioassay utilizes dwarf rice mutants that are deficient in or have a reduced response to endogenous gibberellins, making them highly sensitive to exogenous application.[18][19][20]

-

Materials:

-

Dwarf rice seeds (e.g., Oryza sativa cv. 'Tan-ginbozu')

-

Test compound solutions at various concentrations

-

Gibberellic acid (GA3) standard solutions

-

Vials or small containers with agar (B569324) medium (0.8% w/v)

-

Micropipette

-

Growth chamber

-

-

Procedure:

-

Sterilize rice seeds and germinate them in the dark at 30°C for 48 hours.

-

Plant the germinated seedlings in vials containing agar medium.

-

Grow the seedlings in a growth chamber under continuous light at 30°C for 3 days.

-

Apply a small, precise volume (e.g., 1 µL) of the test solution or GA3 standard to the second leaf sheath of each seedling using a micropipette (micro-drop method).

-

Continue to grow the seedlings under the same conditions for an additional 3-4 days.

-

Measure the length of the second leaf sheath.

-

Compare the elongation of the leaf sheath in response to the test compound with that of the GA3 standards to determine the gibberellin-like activity.

-

Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This in vitro assay is widely used to screen for compounds with anti-inflammatory potential.[13][21][22][23]

-

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with supplements (10% FBS, penicillin/streptomycin)

-

Lipopolysaccharide (LPS)

-

Test compound solutions at various concentrations

-

Griess Reagent (for nitrite (B80452) determination)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Incubate the cells for 18-24 hours.

-

Collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at ~540 nm.

-

Calculate the percentage of inhibition of nitric oxide production for each concentration of the test compound compared to the LPS-only control.

-

Antioxidant Assay: DPPH Radical Scavenging Activity

This is a common and relatively simple spectrophotometric assay to measure the antioxidant capacity of a compound.[14][24][25][26]

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) or ethanol

-

Test compound solutions at various concentrations

-

A standard antioxidant (e.g., ascorbic acid, Trolox, or BHT)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare a fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

In a test tube or microplate well, mix a volume of the test solution with a volume of the DPPH solution.

-

Include a control containing the solvent and the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

-

The scavenging of the DPPH radical by the antioxidant leads to a decrease in absorbance (discoloration from purple to yellow).

-

Calculate the percentage of DPPH radical scavenging activity.

-

Antioxidant Assay: ABTS Radical Cation Scavenging Activity

This assay is another widely used method to assess antioxidant capacity, based on the scavenging of the ABTS radical cation.[27][28][29][30][31]

-

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or ethanol

-

Test compound solutions at various concentrations

-

A standard antioxidant (e.g., Trolox)

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Prepare the ABTS radical cation (ABTS•+) by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) in the dark at room temperature for 12-16 hours.

-

Dilute the resulting blue-green ABTS•+ solution with methanol or ethanol to an absorbance of ~0.70 at 734 nm.

-

In a test tube or microplate well, mix a small volume of the test solution with a larger volume of the diluted ABTS•+ solution.

-

Include a control containing the solvent and the ABTS•+ solution.

-

Incubate the mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

Measure the absorbance at 734 nm.

-

The reduction of the ABTS•+ by the antioxidant causes a decrease in absorbance.

-

Calculate the percentage of ABTS radical scavenging activity.

-

Signaling Pathways

The diverse biological activities of this compound analogs are underpinned by their interactions with specific cellular signaling pathways.

Gibberellin Signaling Pathway (Helminthosporic Acid)

Helminthosporic acid functions as an agonist of the gibberellin receptor GID1. This interaction initiates a signaling cascade that is analogous to that of natural gibberellins.[4][16][17][32][33]

Caption: Gibberellin signaling pathway initiated by Helminthosporic Acid.

NF-κB Signaling Pathway (Sativanone and Isosativanone - Postulated)

Based on the known activities of structurally similar flavonoids, it is postulated that sativanone and isosativanone may exert anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[8][10][34]

Caption: Postulated inhibition of the NF-κB pathway by Sativanone and Isosativanone.

MAPK Signaling Pathway (Sativanone and Isosativanone - Postulated)

Similar to the NF-κB pathway, the MAPK signaling cascade is another potential target for the anti-inflammatory actions of sativanone and isosativanone, as observed with other flavonoids.[8][10][11][34]

Caption: Postulated inhibition of the MAPK pathway by Sativanone and Isosativanone.

Conclusion

The natural analogs of this compound represent a fascinating and diverse group of bioactive molecules. Their functions, ranging from phytotoxicity and plant growth regulation to potential therapeutic applications as anti-inflammatory and antioxidant agents, underscore their importance in both agricultural and pharmaceutical research. This technical guide has provided a consolidated resource on the quantitative activities, experimental evaluation, and underlying signaling pathways of these compounds. Further research into the precise mechanisms of action and structure-activity relationships of these analogs will undoubtedly open new avenues for the development of novel agrochemicals and therapeutic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Helminthosporic acid functions as an agonist for gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Gibberellin-like Activity of Helminthosporol and Helminthosporic Acid | Semantic Scholar [semanticscholar.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Helminthosporic acid functions as an agonist for gibberellin receptor [ouci.dntb.gov.ua]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Stereospecific inhibition of nitric oxide production in macrophage cells by flavanonols: Synthesis and the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of macrophage nitric oxide production by arachidonate-cascade inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. dpph assay ic50: Topics by Science.gov [science.gov]

- 24. dspace.uii.ac.id [dspace.uii.ac.id]

- 25. chemrxiv.org [chemrxiv.org]

- 26. researchgate.net [researchgate.net]

- 27. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 28. benchchem.com [benchchem.com]

- 29. researchgate.net [researchgate.net]

- 30. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 31. Characterization of a helminthosporic acid analog that is a selective agonist of gibberellin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Gibberellic acid in plant: Still a mystery unresolved - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

Helminthosporal's Role in Plant-Pathogen Interactions: A Technical Guide

Executive Summary:

Helminthosporal is a potent, non-host-specific phytotoxin produced by the pathogenic fungus Bipolaris sorokiniana (also known as Helminthosporium sativum), the causative agent of significant diseases in cereal crops like wheat and barley. As a key virulence factor, this sesquiterpenoid toxin plays a crucial role in pathogenesis by inducing cellular damage in the host plant, thereby facilitating fungal invasion and nutrient acquisition. Its primary mechanism of action involves the direct disruption of plant cell membrane integrity, leading to electrolyte leakage and cell death. Concurrently, this compound inhibits vital metabolic processes, including mitochondrial respiration and ATP-dependent enzyme synthesis. This guide provides an in-depth analysis of this compound's biosynthesis, its molecular mechanisms of action, quantitative toxicity data, and detailed experimental protocols for its study, aimed at researchers, scientists, and professionals in drug development.

Introduction

The Pathogen: Bipolaris sorokiniana

Bipolaris sorokiniana (teleomorph: Cochliobolus sativus) is a destructive fungal pathogen with a global distribution, particularly affecting cereal cultivation in warmer, more humid regions.[1] It is responsible for a range of diseases, including spot blotch, common root rot, seedling blight, and head blight on staple crops such as barley and wheat, leading to significant yield losses.[1][2] The pathogen's success is, in large part, attributed to its production of secondary metabolites that act as virulence factors.[2][3]

This compound: A Key Virulence Factor

Among the metabolites produced by B. sorokiniana, this compound is a well-characterized sesquiterpene phytotoxin that is essential for disease development.[2] It is considered a non-selective toxin, meaning it can damage a wide range of plant tissues, which is a key aspect of its function in pathogenesis.[4][5] The toxin weakens or kills host cells ahead of the advancing fungal hyphae, pre-digesting the tissue and making nutrients more accessible for the pathogen's growth and proliferation.[2][6]

Biosynthesis of this compound

This compound is a complex secondary metabolite. Its biosynthesis in Bipolaris sorokiniana involves multiple enzymatic steps, characteristic of terpenoid synthesis pathways in fungi. The immediate and most abundant precursor to this compound is Prehelminthosporol.[4][7][8] This precursor is released by fungal spores upon contact with water, even before germination, suggesting it plays a critical role in the very early stages of infection.[7] The production of these sesquiterpenoid toxins is a key component of the fungus's pathogenic arsenal.[2]

Caption: Simplified biosynthetic pathway of this compound in B. sorokiniana.

Mechanism of Action in Plant Cells

This compound employs a multi-pronged attack on the plant cell, targeting both structural integrity and metabolic function.

Primary Target: Disruption of Cellular Membranes

The most significant mode of action for this compound is its ability to directly damage the permeability of plant cell membranes.[6][9] It affects both the outer plasma membrane (plasmalemma) and the internal vacuolar membrane (tonoplast).[9] This disruption leads to:

-

Increased Apparent Free Space (AFS): An increase in the AFS of tissues like barley roots indicates widespread cell membrane disruption.[6][9]

-

Electrolyte and Solute Leakage: The compromised membranes can no longer regulate the passage of ions and molecules, leading to a rapid efflux of cellular contents.[9] This effect is independent of the toxin's impact on cellular respiration.[6][9]

Metabolic Inhibition

This compound is a potent inhibitor of cellular respiration.

-

Inhibition of Oxygen Uptake: At concentrations of 1.0 mM and 2.0 mM, it strongly inhibits oxygen consumption in plant tissues.[6][9]

-

Mitochondrial Disruption: The toxin is known to inhibit mitochondrial electron transport and uncouple oxidative phosphorylation, severely depleting the cell's supply of ATP.[2]

Enzymatic and Hormonal Interference

The depletion of cellular energy reserves has cascading effects on other cellular processes.

-

Inhibition of Amylase Synthesis: this compound and its derivatives can inhibit the gibberellic acid (GA3)-induced synthesis of α-amylase in barley aleurone cells, which is an energy-intensive process. This is thought to be a direct result of the blockage of ATP supply.[6]

-

Gibberellin-like Activity: Paradoxically, some related compounds like helminthosporol (B155037) exhibit gibberellin-like plant growth regulatory effects, such as promoting shoot elongation in rice seedlings.[2] However, this compound itself is primarily known for inhibiting root growth.[2][6]

Caption: Cellular mechanisms of this compound phytotoxicity.

Quantitative Analysis of Phytotoxicity

The biological activity of this compound and its precursors has been quantified in various bioassays. The data highlights its potent effects at micromolar to millimolar concentrations.

| Compound | Plant/Tissue | Assay | Concentration | Observed Effect | Citation |

| This compound | Red Beet Root | Oxygen Uptake | 1.0 - 2.0 mM | Strong inhibition of respiration. | [6][9] |

| This compound | Red Beet Root | Membrane Permeability | 1.0 - 2.0 mM | Immediate and large efflux of betacyanin. | [6][9] |

| This compound | Wheat Genotypes | Cell Permeability | 1.0 mM | Strongly reduced cell permeability. | [6] |

| Helminthosporol | Rice Seedlings | Root Growth | > 50 ppm | Inhibition of root growth. | [2] |

| Helminthosporol | Rice Seedlings | Root Emergence | 300 ppm | Complete suppression of root emergence. | [2] |

| Prehelminthosporol | Barley Cells | Necrosis | 0.1 - 0.3 µg/µL | Calculated concentration sufficient to cause necrosis. | [7] |

| Prehelminthosporol | B. sorokiniana Spores | Toxin Content | - | 4.8 pg per non-germinated spore. | [7] |

Key Experimental Protocols

The following protocols are fundamental for assessing the phytotoxic effects of this compound and similar compounds.

Protocol 5.1: Betacyanin Efflux Assay for Membrane Permeability

-

Objective: To quantify membrane damage by measuring the leakage of betacyanin pigment from beet root cells.

-

Materials and Reagents: Fresh red beets (Beta vulgaris), this compound stock solution, buffer solution (e.g., 10 mM MES, pH 6.5), spectrophotometer, cork borer, scalpel, flasks.

-

Methodology:

-

Prepare beet root discs of uniform size (e.g., 10 mm diameter, 1 mm thick) using a cork borer and scalpel.

-

Thoroughly wash the discs with deionized water to remove pigment from damaged surface cells until the wash water is clear.

-

Place a set number of discs (e.g., 10) into flasks containing a known volume of buffer.

-

Add this compound to achieve the desired final concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM). Include a buffer-only control.

-

Incubate the flasks on a shaker at a constant temperature for a defined time course (e.g., sampling at 30, 60, 120 minutes).

-

At each time point, remove an aliquot of the buffer and measure the absorbance at 535 nm, which corresponds to betacyanin.

-

After the final time point, boil the discs in a known volume of water to release the total pigment content and measure the absorbance.

-

-

Data Analysis: Express pigment leakage as a percentage of the total pigment released after boiling. Compare the leakage rates between control and treated samples.

Protocol 5.2: Root Elongation Inhibition Assay

-

Objective: To determine the effect of this compound on primary root growth.

-

Materials and Reagents: Seeds of a sensitive plant species (e.g., lettuce, Lactuca sativa), this compound solutions of varying concentrations, agar (B569324) or filter paper, petri dishes, growth chamber.

-

Methodology:

-

Surface sterilize seeds with a brief wash in 1% sodium hypochlorite, followed by several rinses with sterile deionized water.

-

Prepare petri dishes containing either sterile filter paper wetted with the test solutions or 0.8% water agar amended with the test solutions. Test concentrations could range from 10 µM to 500 µM, including a solvent control.

-

Place a set number of seeds (e.g., 10-15) in each petri dish.

-

Seal the dishes and place them vertically in a growth chamber with controlled light and temperature conditions.

-

After a set period (e.g., 3-5 days), photograph the plates or scan them.

-

-

Data Analysis: Use image analysis software to measure the length of the primary root for each seedling. Calculate the average root length for each treatment and express it as a percentage of the control. Determine the IC50 value (the concentration that causes 50% inhibition of root growth).

Caption: General experimental workflow for phytotoxicity assessment.

Conclusion and Future Directions

This compound stands out as a critical virulence factor for Bipolaris sorokiniana, facilitating disease through a potent combination of membrane disruption and metabolic inhibition. Its non-specific mode of action ensures its efficacy against a broad range of host tissues, making it a formidable weapon in the pathogen's arsenal.

For researchers and drug development professionals, understanding the molecular interactions of this compound offers several opportunities:

-

Herbicide Development: The toxin's potent, non-selective herbicidal activity could serve as a model for the synthesis of new agrochemicals.[8][10]

-

Fungicide Targets: The biosynthetic pathway of this compound presents a potential target for novel fungicides. Inhibiting the production of this key toxin could significantly reduce the pathogen's virulence.

-

Breeding for Resistance: While the toxin is non-host-specific, screening crop varieties for tolerance to this compound could be a viable strategy for identifying germplasm with enhanced general resistance to cellular stress, potentially contributing to more durable field resistance against B. sorokiniana.

References

- 1. cropj.com [cropj.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. gau.edu.bd [gau.edu.bd]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Data of Helminthosporal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Helminthosporal, a sesquiterpenoid natural product. The information presented herein is intended to support research, drug development, and quality control activities by providing detailed Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structural elucidation of this compound and its analogues is heavily reliant on one- and two-dimensional NMR spectroscopy. The following tables summarize the ¹H and ¹³C NMR chemical shifts and coupling constants for a closely related this compound analogue, which serves as a critical reference for the characterization of this class of compounds.

¹H NMR Spectroscopic Data